Cas no 155906-10-8 (2-Bromo-1,3-difluoro-5-iodobenzene)

2-Bromo-1,3-difluoro-5-iodobenzene is a halogenated benzene derivative with a unique substitution pattern, making it a valuable intermediate in synthetic organic chemistry. Its distinct combination of bromo, difluoro, and iodo substituents offers selective reactivity for cross-coupling reactions, such as Suzuki or Sonogashira couplings, as well as nucleophilic aromatic substitutions. The presence of multiple halogens allows for sequential functionalization, enabling precise structural modifications in pharmaceutical and agrochemical applications. The electron-withdrawing nature of the fluorine atoms enhances the reactivity of the remaining halogens, facilitating controlled transformations. This compound is particularly useful in the synthesis of complex aromatic systems where regioselectivity and stability are critical.
2-Bromo-1,3-difluoro-5-iodobenzene structure
155906-10-8 structure
Product Name:2-Bromo-1,3-difluoro-5-iodobenzene
CAS No:155906-10-8
MF:C6H2BrF2I
MW:318.885360240936
MDL:MFCD06797752
CID:65427
PubChem ID:2761406
Update Time:2025-06-13

2-Bromo-1,3-difluoro-5-iodobenzene Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-1,3-difluoro-5-iodobenzene
    • 4-Bromo-3,5-difluoroiodobenzene
    • 3,5-Difluoro-4-bromo-1-iodobenzene
    • 1-Bromo-2,6-difluoro-4-iodobenzene
    • 3,5- Difluoro-4-bromoiodobenzene
    • 3,5-difluoro-4-bromo-1-iodiobenzene
    • 4-bromo-3,5-difluoro-1-iodobenzene
    • 3,5-DIFLUORO-4-BROMOIODOBENZENE
    • Benzene, 2-bromo-1,3-difluoro-5-iodo-
    • 1-IODO-3,5-DIFLUORO-4-BROMOBENZENE
    • 2-bromo-1,3-difluoro-5-iodo-benzene
    • PubChem9515
    • WOLGNRYEQPISPB-UHFFFAOYSA-N
    • STL5
    • FT-0643528
    • SY040563
    • AKOS005254306
    • EN300-178235
    • MFCD06797752
    • 155906-10-8
    • AC-4473
    • 1-Bromo-2,6-difluoro-4-iodobenzene;
    • B3073
    • AS-45827
    • AM61340
    • DTXSID70375752
    • CS-W012010
    • CK1103
    • SCHEMBL855169
    • STL554182
    • DB-030818
    • 4-Bromo-3,5-difluoroiodobenzene;3,5-difluoro-4-bromo-1-iodobenzene
    • BBL100388
    • MDL: MFCD06797752
    • Inchi: 1S/C6H2BrF2I/c7-6-4(8)1-3(10)2-5(6)9/h1-2H
    • InChI Key: WOLGNRYEQPISPB-UHFFFAOYSA-N
    • SMILES: IC1C=C(C(=C(C=1)F)Br)F

Computed Properties

  • Exact Mass: 317.83500
  • Monoisotopic Mass: 317.83527g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.5

Experimental Properties

  • Color/Form: Not determined
  • Melting Point: 64.0 to 68.0 deg-C
  • Boiling Point: 225.8℃ at 760 mmHg
  • PSA: 0.00000
  • LogP: 3.33190
  • Sensitiveness: Light Sensitive

2-Bromo-1,3-difluoro-5-iodobenzene Security Information

2-Bromo-1,3-difluoro-5-iodobenzene Customs Data

  • HS CODE:2903999090
  • Customs Data:

    China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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2-Bromo-1,3-difluoro-5-iodobenzene Suppliers

Amadis Chemical Company Limited
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(CAS:155906-10-8)2-Bromo-1,3-difluoro-5-iodobenzene
Order Number:A1531
Stock Status:in Stock
Quantity:100g/500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:02
Price ($):186.0/931.0
Email:sales@amadischem.com

Additional information on 2-Bromo-1,3-difluoro-5-iodobenzene

2-Bromo-1,3-difluoro-5-iodobenzene (CAS No. 155906-10-8): A Comprehensive Overview

2-Bromo-1,3-difluoro-5-iodobenzene (CAS No. 155906-10-8) is a versatile and important compound in the field of organic chemistry and pharmaceutical research. This compound, characterized by its unique halogenated aromatic structure, has gained significant attention due to its potential applications in the synthesis of various pharmaceuticals and advanced materials. This article provides a detailed overview of 2-Bromo-1,3-difluoro-5-iodobenzene, including its chemical properties, synthesis methods, and recent research developments.

Chemical Properties

2-Bromo-1,3-difluoro-5-iodobenzene is a halogenated aromatic compound with the molecular formula C6H2BrF2I. It is a colorless to pale yellow liquid at room temperature and is known for its high reactivity due to the presence of multiple halogen substituents. The bromine, fluorine, and iodine atoms in the molecule provide unique electronic and steric properties that make it an excellent starting material for various synthetic transformations.

The compound's solubility is moderate in common organic solvents such as dichloromethane, acetone, and ethyl acetate. However, it is insoluble in water due to its hydrophobic nature. The boiling point of 2-Bromo-1,3-difluoro-5-iodobenzene is relatively high, which facilitates its use in reactions that require elevated temperatures without significant decomposition.

Synthesis Methods

The synthesis of 2-Bromo-1,3-difluoro-5-iodobenzene can be achieved through several routes, each with its own advantages and limitations. One common method involves the sequential halogenation of a substituted benzene ring. For instance, starting from 1,3-difluorobenzene, bromination can be performed using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst such as ferric bromide (FeBr3). Subsequent iodination can be carried out using iodine or an iodine source like potassium iodide (KI) in an appropriate solvent.

An alternative approach involves the direct synthesis from 1-bromo-3-fluoroiodobenzene through a fluorination step. This method often requires more specialized reagents and conditions but can offer higher yields and better selectivity. Recent advancements in catalytic systems have further improved the efficiency and sustainability of these synthetic processes.

Applications in Pharmaceutical Research

2-Bromo-1,3-difluoro-5-iodobenzene has found extensive applications in pharmaceutical research due to its unique structural features. The presence of multiple halogens allows for a wide range of functional group transformations, making it a valuable intermediate in the synthesis of bioactive molecules.

In drug discovery, 2-Bromo-1,3-difluoro-5-iodobenzene has been used as a building block for the development of novel antiviral agents. For example, recent studies have explored its use in the synthesis of compounds targeting viral proteases and RNA-dependent RNA polymerases. These compounds have shown promising antiviral activity against various pathogens, including influenza viruses and coronaviruses.

Beyond antiviral applications, 2-Bromo-1,3-difluoro-5-iodobenzene has also been investigated for its potential as an intermediate in the synthesis of anticancer drugs. The halogenated structure provides opportunities for optimizing pharmacokinetic properties such as solubility and metabolic stability. Research has demonstrated that derivatives of this compound exhibit selective cytotoxicity against cancer cells while minimizing toxicity to normal cells.

Recent Research Developments

The ongoing research on 2-Bromo-1,3-difluoro-5-iodobenzene continues to uncover new applications and synthetic strategies. One notable area of interest is the development of catalytic methods for the selective functionalization of this compound. Transition metal-catalyzed cross-coupling reactions have been particularly effective in this regard.

A recent study published in the Journal of Organic Chemistry reported a palladium-catalyzed Suzuki-Miyaura coupling reaction that efficiently converts 2-Bromo-1,3-difluoro-5-iodobenzene into a variety of biaryl compounds with high regioselectivity and yield. This method has significant implications for the rapid synthesis of complex molecular architectures relevant to drug discovery and materials science.

In addition to catalytic approaches, computational methods have also played a crucial role in understanding the reactivity and stability of 2-Bromo-1,3-difluoro-5-iodobenzene. Density functional theory (DFT) calculations have provided insights into the electronic structure and transition states involved in key synthetic transformations. These computational tools help guide experimental efforts by predicting reaction outcomes and optimizing reaction conditions.

Safety Considerations

In case of accidental exposure or spillage, appropriate emergency procedures should be followed immediately to ensure safety. It is also advisable to consult material safety data sheets (MSDS) for detailed information on handling and disposal guidelines specific to 2-Bromo-1,3-difluoro-5-iodobenzene.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:155906-10-8)2-Bromo-1,3-difluoro-5-iodobenzene
A1531
Purity:99%/99%
Quantity:100g/500g
Price ($):186.0/931.0
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